1-Palmitoyl-3-lauroyl-rac-glycerol

説明

特性

IUPAC Name |

(3-dodecanoyloxy-2-hydroxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-28-29(32)27-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANMFMOMCREFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Palmitoyl-3-lauroyl-rac-glycerol: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-lauroyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and lauric acid at the sn-3 position.[1] As a member of the diacylglycerol family, it is a crucial intermediate in lipid metabolism and a significant second messenger in cellular signaling pathways. This technical guide provides an in-depth overview of the structure, nomenclature, physicochemical properties, synthesis, and biological role of this compound, with a focus on its involvement in signal transduction. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their scientific endeavors.

Nomenclature and Structure

This compound is a specific diacylglycerol with a racemic mixture at the stereogenic center of the glycerol backbone.

-

Systematic Name: (3-hexadecanoyloxy-2-hydroxypropyl) dodecanoate

-

Synonyms: 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0)[2]

-

CAS Number: 51604-53-6[2]

The structure consists of a central glycerol molecule esterified with palmitic acid (a 16-carbon saturated fatty acid) at the C-1 position and lauric acid (a 12-carbon saturated fatty acid) at the C-3 position. The hydroxyl group at the C-2 position is unesterified.

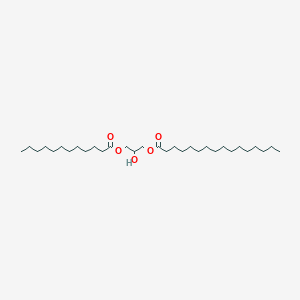

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₆₀O₅ | [2] |

| Molecular Weight | 512.8 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | DMF: 20 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 0.7 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol describes a general method for the enzymatic synthesis of 1,3-diacylglycerols, which can be adapted for this compound. The synthesis involves the direct esterification of glycerol with the corresponding fatty acids using a lipase (B570770).[3]

Materials:

-

Glycerol

-

Palmitic Acid

-

Lauric Acid

-

Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)

-

n-hexane (optional, for solvent-based reaction)

-

Reaction vessel with temperature control and vacuum capabilities

Procedure:

-

Reactant Preparation: In a reaction vessel, combine glycerol, palmitic acid, and lauric acid in a desired molar ratio (e.g., 1:1:1).

-

Enzyme Addition: Add the immobilized lipase to the reactant mixture. The amount of enzyme is typically 5-10% by weight of the total reactants.

-

Reaction Conditions:

-

Solvent-free system: Heat the mixture to a temperature above the melting points of the fatty acids (e.g., 60-70°C) to ensure a liquid state. Apply a vacuum to remove water produced during the esterification, which drives the reaction towards product formation.

-

Solvent-based system: Dissolve the fatty acids in a suitable organic solvent like n-hexane before adding glycerol and the enzyme. The reaction is then carried out at a controlled temperature (e.g., 50-60°C).

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

-

Purification: The crude product will contain a mixture of mono-, di-, and triglycerides, as well as unreacted starting materials. Purify the this compound using techniques such as crystallization from a suitable solvent (e.g., acetone (B3395972) or hexane) at low temperatures or by column chromatography on silica (B1680970) gel.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of diacylglycerols by HPLC.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of n-hexane and isopropanol (B130326) or a similar solvent system is typically used. For example, a starting mobile phase of 98:2 (v/v) n-hexane:isopropanol, with a gradient to increase the polarity.

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

-

Injection: Inject the sample onto the HPLC column.

-

Separation: Elute the components using the defined mobile phase gradient. Diacylglycerols will separate based on their polarity.

-

Detection: Detect the eluted compounds using a UV detector (if the fatty acids have chromophores) or an ELSD for universal detection of non-volatile compounds.

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of a known standard.

Biological Significance and Signaling Pathway

Diacylglycerols, including this compound, are pivotal second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

While IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺), DAG remains in the plasma membrane. The increase in intracellular Ca²⁺ concentration, along with the presence of DAG, recruits and activates members of the PKC family of serine/threonine kinases. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[1]

Caption: Generalized Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

This compound serves as a valuable model for studying the synthesis, analysis, and biological functions of diacylglycerols. Its role as a second messenger in the PKC signaling pathway highlights its importance in cellular regulation. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the specific properties and potential applications of this and other diacylglycerols in various scientific and biomedical fields. Further research is warranted to elucidate any unique biological activities that may be specific to the particular fatty acid composition of this compound.

References

- 1. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

"1-Palmitoyl-3-lauroyl-rac-glycerol" chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and biological significance of 1-Palmitoyl-3-lauroyl-rac-glycerol (CAS Number: 51604-53-6). This diacylglycerol, containing palmitic and lauric acid residues, is a subject of interest in lipid research and drug development due to the crucial role of diacylglycerols as signaling molecules.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 51604-53-6 | [1] |

| Molecular Formula | C₃₁H₆₀O₅ | [1] |

| Molecular Weight | 512.8 g/mol | [1] |

| Formal Name | hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester | [1] |

| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) | [1] |

| Melting Point | Undetermined | |

| Boiling Point | Undetermined | |

| Density | Not available | |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively published. However, general methodologies for the preparation and characterization of diacylglycerols are well-established and can be adapted.

General Protocol for Diacylglycerol Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the analysis of diacylglycerol content in a sample, adapted from methodologies used for lipid analysis.

-

Sample Preparation:

-

Lipid extraction from the sample matrix is performed using a suitable solvent system, such as a chloroform/methanol mixture.

-

The extracted lipid fraction is dried under a stream of nitrogen and then redissolved in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used for separating different acylglycerol species.

-

Mobile Phase: A gradient of solvents, such as n-hexane, isopropanol, and methanol, can be employed to achieve separation.

-

Flow Rate: A constant flow rate is maintained, for example, 25.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30.0 °C.

-

Injection Volume: A specific volume of the prepared sample, such as 10.0 μL, is injected.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and quantification of the diacylglycerol species.

-

-

Data Analysis:

-

The retention times and peak areas of the sample are compared to those of known diacylglycerol standards for identification and quantification.

-

A generalized workflow for this analytical process is depicted in the diagram below.

Biological Significance and Signaling Pathways

This compound is a diacylglycerol (DAG). In cellular biology, DAGs are critical second messengers that play a pivotal role in signal transduction.

General Diacylglycerol (DAG) Signaling Pathway

The canonical signaling pathway involving DAG begins with the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.

At the membrane, DAG activates members of the Protein Kinase C (PKC) family. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide array of downstream target proteins, thereby modulating numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.

References

A Technical Guide to 1-Palmitoyl-3-lauroyl-rac-glycerol: Synonyms, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol with significant applications in various scientific fields. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

-

Common Synonyms:

-

Systematic and Formal Names:

-

Hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester[1]

-

1-Hexadecanoyl-3-dodecanoyl-rac-glycerol

-

-

General Chemical Classifications:

-

Diacylglycerol (DAG)

-

1,3-Diacylglycerol

-

Glyceride

-

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound, providing essential data for experimental design and formulation.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 51604-53-6 | [1] |

| Molecular Formula | C₃₁H₆₀O₅ | [1] |

| Molecular Weight | 512.8 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% (commercially available) | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| DMF | 20 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 0.25 mg/mL | [1] |

| PBS (pH 7.2) | 0.7 mg/mL | [1] |

Table 3: Spectroscopic and Chromatographic Data (Representative)

| Technique | Parameter | Value |

| ¹H-NMR (CDCl₃) | δ (ppm) | ~5.1 (m, 1H, -CH-OH), ~4.2 (m, 4H, -CH₂-O-CO-), ~2.3 (t, 4H, -CO-CH₂-), ~1.6 (m, 4H, -CO-CH₂-CH₂-), ~1.2-1.4 (br s, 40H, -(CH₂)n-), ~0.9 (t, 6H, -CH₃) |

| ¹³C-NMR (CDCl₃) | δ (ppm) | ~173-174 (C=O), ~68-70 (-CH-OH), ~63-65 (-CH₂-O-CO-), ~34 (-CO-CH₂-), ~22-32 (-(CH₂)n-), ~14 (-CH₃) |

| HPLC (RP) | Elution Profile | Dependent on column and mobile phase; elutes based on hydrophobicity. |

| GC-MS | Fragmentation | Characteristic fragments corresponding to the loss of fatty acyl chains. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Generalized Enzymatic Protocol)

Principle: This method employs a two-step enzymatic esterification. First, glycerol (B35011) is esterified with one fatty acid to produce a monoacylglycerol. In the second step, the monoacylglycerol is esterified with the second fatty acid. Alternatively, a one-pot reaction with a specific molar ratio of fatty acids can be performed, followed by purification. This protocol outlines a one-pot approach.

Materials:

-

Glycerol (anhydrous)

-

Palmitic acid

-

Lauric acid

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Molecular sieves (3Å, activated)

-

n-hexane (or other suitable organic solvent, for solvent-based reaction)

-

Reaction vessel with temperature control and magnetic stirring

-

Vacuum pump (for solvent-free system)

Procedure (Solvent-Free System):

-

Reactant Preparation: In a clean, dry reaction vessel, combine glycerol, palmitic acid, and lauric acid in a 1:1:1 molar ratio.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total reactants.

-

Reaction Conditions: Heat the mixture to a temperature that allows for a liquid state and is optimal for the lipase activity (typically 50-70°C). Apply a vacuum to the system to remove water produced during the esterification, which drives the reaction towards product formation.

-

Reaction Monitoring: Stir the reaction mixture continuously. Monitor the progress of the reaction by periodically taking small aliquots and analyzing the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Termination: Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with a solvent and potentially reused.

-

Purification: The crude product will be a mixture of mono-, di-, and triglycerides, along with unreacted starting materials. Purify the this compound using column chromatography on silica (B1680970) gel or by molecular distillation.

Purification by Column Chromatography

Materials:

-

Silica gel (60-120 mesh)

-

n-Hexane

-

Diethyl ether

-

Glass chromatography column

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of n-hexane and load it onto the column.

-

Elution: Elute the column with a gradient of increasing diethyl ether in n-hexane.

-

Triglycerides will elute first with a low polarity mobile phase (e.g., 98:2 n-hexane:diethyl ether).

-

Diacylglycerols will elute at a higher polarity (e.g., 90:10 to 80:20 n-hexane:diethyl ether).

-

Monoacylglycerols and free fatty acids will elute at even higher polarities.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired 1,3-diacylglycerol. Combine the pure fractions and evaporate the solvent under reduced pressure.

Analytical Methods

Principle: Reversed-phase HPLC separates diacylglycerol isomers based on their hydrophobicity.

Instrumentation and Conditions:

-

HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used. For example, a linear gradient from 100% acetonitrile to 100% isopropanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 205 nm or ELSD.

Sample Preparation: Dissolve the sample in the initial mobile phase or a suitable solvent like chloroform (B151607)/methanol.

Principle: GC separates the diacylglycerol (often after derivatization) based on its volatility, and MS provides structural information through fragmentation patterns.

Instrumentation and Conditions:

-

GC-MS System: With a suitable capillary column (e.g., DB-5ms).

-

Derivatization: Silylation of the free hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often required to increase volatility.

-

Injection: Splitless injection at an appropriate temperature (e.g., 280°C).

-

Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 1 minute, then ramping to 320°C at 10°C/min, and holding for 10 minutes.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-700.

Sample Preparation: Derivatize a known amount of the sample with the silylating agent according to standard protocols.

Principle: ¹H and ¹³C NMR provide detailed structural information about the molecule, confirming the identity and purity.

Instrumentation and Conditions:

-

NMR Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Analysis:

-

¹H NMR: Provides information on the protons in the molecule. The chemical shifts and splitting patterns of the glycerol backbone protons can distinguish between 1,2- and 1,3-isomers.

-

¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons and the glycerol carbons are diagnostic for the structure.

-

Signaling Pathway and Experimental Workflows

1,3-Diacylglycerols are important signaling molecules. While specific signaling pathways for this compound are not extensively characterized, it is understood to participate in the general diacylglycerol signaling cascade.

General Diacylglycerol Signaling Pathway

Diacylglycerols are key second messengers that are typically generated at the cell membrane in response to extracellular signals. A primary pathway for DAG production is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The resulting DAG activates various downstream effector proteins, most notably Protein Kinase C (PKC).

Caption: General Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow for Studying DAG-Mediated Signaling

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular process.

Caption: Workflow for investigating the cellular effects of a specific DAG.

References

"1-Palmitoyl-3-lauroyl-rac-glycerol" physical state and appearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-lauroyl-rac-glycerol is a specific diacylglycerol (DAG) molecule, a class of glycerolipids where two of the hydroxyl groups of glycerol (B35011) are esterified with fatty acids. In this particular molecule, palmitic acid (a 16-carbon saturated fatty acid) is attached at the sn-1 position, and lauric acid (a 12-carbon saturated fatty acid) is at the sn-3 position of the glycerol backbone. The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers. As a diacylglycerol, it plays a significant role in various biological processes, including acting as a second messenger in signal transduction pathways and serving as a precursor for the synthesis of other lipids. Understanding its physical and chemical properties is crucial for its application in research, particularly in studies related to lipid metabolism, cell signaling, and as a component in drug delivery systems.

Physical State and Appearance

Based on supplier documentation, this compound is supplied as a solid at ambient temperature.[1] While a specific description of its color and crystalline form is not widely available in the reviewed literature, analogous di- and triacylglycerols are typically white to off-white waxy or crystalline solids.

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| CAS Number | 51604-53-6 | |

| Molecular Formula | C₃₁H₆₀O₅ | [1] |

| Molecular Weight | 512.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | ||

| DMSO | ~30 mg/mL | [1] |

| DMF | ~20 mg/mL | [1] |

| Ethanol | ~0.25 mg/mL | [1] |

| PBS (pH 7.2) | ~0.7 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥4 years (at -20°C) | [1] |

Experimental Protocols

The quantitative data presented in this guide are typically determined using standardized analytical methods. While specific experimental protocols for this exact molecule are not detailed in the readily available literature, the following outlines the general methodologies used for determining such properties for lipid compounds.

Determination of Physical State and Appearance

-

Methodology: Visual inspection at standard ambient temperature and pressure (SATP; 25 °C and 100 kPa). The sample is observed for its form (e.g., crystalline, amorphous, waxy solid, liquid) and color against a white background.

Determination of Solubility

-

Methodology: A standard protocol involves the preparation of a saturated solution of the compound in a given solvent at a specified temperature. This can be achieved by adding an excess amount of the solid to a known volume of the solvent and allowing it to equilibrate with agitation. The resulting saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) or by gravimetric analysis after solvent evaporation.

Logical Workflow for Characterization

The process of characterizing the physical properties of a synthesized lipid like this compound follows a logical progression from synthesis to detailed analysis.

References

An In-depth Technical Guide on 1-Palmitoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol of interest in various research contexts. This document outlines its molecular characteristics and presents a generalized experimental workflow for the analysis of diacylglycerols, providing a framework for its study.

Core Molecular Data

This compound is a diacylglycerol that contains palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively[1][2][3]. The key quantitative data for this molecule are summarized below.

| Property | Value |

| Molecular Formula | C31H60O5[1][2] |

| Molecular Weight | 512.81 g/mol [1] |

| Formal Name | hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester[2] |

| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0)[2] |

Conceptual Signaling Pathway Involving Diacylglycerols

Diacylglycerols (DAGs) are critical second messengers in cellular signaling. They are typically generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). A primary function of DAG is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses such as proliferation, differentiation, and apoptosis. The specific cellular outcome is highly dependent on the cellular context and the specific PKC isoforms involved.

Caption: A conceptual diagram of a diacylglycerol signaling pathway.

Experimental Protocols: A General Framework for Diacylglycerol Analysis

While specific protocols will vary based on the experimental goals, a general workflow for the extraction, separation, and analysis of diacylglycerols like this compound from a biological matrix is outlined below.

1. Lipid Extraction

A common method for extracting lipids from biological samples is the Bligh-Dyer method.

-

Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. This will separate the mixture into two phases.

-

Collection: The lower, organic phase, which contains the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Separation of Lipid Classes

The total lipid extract can be fractionated to isolate the diacylglycerol class using solid-phase extraction (SPE).

-

Column Equilibration: An aminopropyl-bonded silica (B1680970) SPE cartridge is equilibrated with a non-polar solvent like hexane.

-

Sample Loading: The dried lipid extract is redissolved in a small volume of chloroform and loaded onto the SPE cartridge.

-

Elution:

-

Neutral lipids are eluted with a mixture of chloroform and 2-propanol (2:1, v/v).

-

Free fatty acids are eluted with diethyl ether containing 2% acetic acid.

-

Diacylglycerols and other lipid classes are then eluted with solvents of increasing polarity, such as acetone (B3395972) and methanol.

-

3. Analysis by Mass Spectrometry

The isolated diacylglycerol fraction can be analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC) for further separation.

-

Chromatography: The sample is injected into a reverse-phase LC system to separate the different diacylglycerol species.

-

Ionization: The eluted lipids are ionized using an appropriate method, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio of the ions is measured. The specific mass of this compound can be targeted for identification and quantification.

-

Tandem MS (MS/MS): For structural confirmation, precursor ions corresponding to the mass of this compound can be fragmented to produce a characteristic product ion spectrum, confirming the identity of the fatty acid constituents.

Caption: A generalized workflow for the analysis of diacylglycerols.

References

A Technical Guide to the Solubility of 1-Palmitoyl-3-lauroyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Palmitoyl-3-lauroyl-rac-glycerol, a diacylglycerol, in various organic solvents. Understanding the solubility of this lipid is crucial for a wide range of applications, including its use in the formulation of pharmaceuticals, cosmetics, and as a standard in lipid research. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual workflow for assessing lipid solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[1] |

| Ethanol | 0.25 mg/mL[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.7 mg/mL[1] |

Experimental Protocols for Determining Lipid Solubility

The determination of lipid solubility in organic solvents is a fundamental experimental procedure. While the specific protocols for generating the data above are not detailed in the immediate literature, the following established methods are widely used in the field for such assessments.

Equilibrium Solubility Method (Shake-Flask Method)

This is a conventional and widely used method for determining the saturation solubility of a compound in a solvent.

Methodology:

-

An excess amount of the lipid (solute) is added to a known volume of the organic solvent in a sealed container, typically a glass vial or flask.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is commonly used for this purpose.

-

After the equilibration period, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the dissolved lipid in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a gravimetric method after solvent evaporation.[2]

Hot-Stage Microscopy (HSM)

Hot-stage microscopy is a visual method particularly useful for determining the solubility of a solid lipid in a molten state or in another solid or semi-solid excipient at elevated temperatures.[3][4]

Methodology:

-

A physical mixture of the lipid and the solvent (if solid at room temperature) is prepared at a known concentration.

-

A small amount of the mixture is placed on a microscope slide and covered with a coverslip.[3]

-

The slide is heated on a hot stage at a controlled rate.[3]

-

The sample is observed under a polarized light microscope as the temperature increases.

-

The temperature at which the last of the solid lipid crystals dissolves is recorded as the saturation temperature for that specific concentration. By repeating this process with different concentrations, a solubility curve can be constructed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the solubility of a crystalline compound in a solid or semi-solid matrix.[3][4]

Methodology:

-

A series of physical mixtures of the lipid and the solid solvent are prepared at different known concentrations.

-

A small, accurately weighed amount of each mixture is sealed in a DSC pan.

-

The samples are heated at a constant rate in the DSC instrument.[3]

-

The instrument measures the heat flow into the sample as a function of temperature. The melting endotherm of the solvent is recorded.

-

As the concentration of the dissolved lipid increases, the melting enthalpy of the solvent decreases. A plot of the melting enthalpy versus the lipid concentration is created. The point at which the trend breaks indicates the saturation solubility.[4]

Logical Workflow for Lipid Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a lipid, such as this compound, in an organic solvent.

Caption: A workflow for determining the solubility of a lipid in organic solvents.

References

In-Depth Technical Guide to the Stability and Storage of 1-Palmitoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Palmitoyl-3-lauroyl-rac-glycerol (1-Pal-3-Lau-rac-Gly). A thorough understanding of the physicochemical stability of this mixed-chain diacylglycerol is critical for its effective use in research, as a pharmaceutical excipient, or as a bioactive compound. This document outlines the key factors influencing its stability, potential degradation pathways, and methodologies for its analysis.

Overview of this compound

This compound is a diacylglycerol featuring a palmitic acid moiety at the sn-1 position and a lauric acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a diacylglycerol, it plays a role in various metabolic and signaling pathways. Its stability is a crucial parameter that can affect its biological activity and formulation performance.

Recommended Storage Conditions and Stability

Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following conditions are recommended based on supplier information and general knowledge of lipid stability.

| Parameter | Recommendation | Stability Period |

| Physical Form | Solid | ≥ 4 years[1] |

| Temperature | -20°C[1] | |

| Atmosphere | Inert gas (e.g., argon, nitrogen) is advisable for long-term storage to minimize oxidation. | |

| Aqueous Solutions | Not recommended for storage for more than one day.[1] | < 24 hours[1] |

Note: The provided stability data is for the solid material. Once dissolved in a solvent or formulated into a dispersion, the stability profile may change significantly.

Key Degradation Pathways

The primary degradation pathways for this compound are acyl migration and hydrolysis. Oxidative degradation is also a consideration, particularly if the storage conditions are not ideal.

Acyl Migration

Acyl migration is a significant non-hydrolytic degradation pathway for 1,3-diacylglycerols. It involves the intramolecular transfer of an acyl group from the sn-1 or sn-3 position to the sn-2 position, resulting in the formation of the more thermodynamically stable 1,2- and 2,3-diacylglycerol isomers. This isomerization can alter the biological activity and physicochemical properties of the compound. The rate of acyl migration is influenced by temperature, with higher temperatures accelerating the process.

References

The Divergent World of Diacylglycerols: A Technical Guide to the Biological Roles of 1,3-Diacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play pivotal roles in cellular physiology, acting as key intermediates in lipid metabolism and as critical second messengers in signal transduction.[1][2] Structurally, DAGs consist of a glycerol (B35011) backbone with two fatty acid chains esterified to its hydroxyl groups. The specific positioning of these fatty acid chains gives rise to distinct regioisomers, primarily sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, each with unique biochemical properties and cellular functions.[1][3] While the role of 1,2-DAG as a canonical activator of Protein Kinase C (PKC) and a central player in signal transduction is well-established, the biological significance of 1,3-DAG has traditionally been viewed as that of a simple metabolic intermediate.[3][4] However, emerging research indicates that 1,3-DAG may have distinct biological effects, particularly in the context of metabolic diseases. This technical guide provides an in-depth exploration of the biological role of 1,3-diacylglycerols in cells, contrasting its functions with its more famous 1,2-isomer, and details the experimental methodologies used to study these multifaceted molecules.

Synthesis and Metabolism of 1,3-Diacylglycerol

The cellular pools of 1,2-DAG and 1,3-DAG are generated and consumed through distinct metabolic pathways.

1,2-Diacylglycerol Synthesis:

-

Phospholipid Hydrolysis: The most well-known pathway for generating signaling 1,2-DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane.[2][3] This reaction also produces inositol (B14025) 1,4,5-trisphosphate (IP3), another important second messenger.[2]

-

De Novo Synthesis: 1,2-DAG is a key intermediate in the de novo synthesis of triacylglycerols (TAGs) and phospholipids (B1166683).[1][5] This pathway, known as the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate to form phosphatidic acid (PA), which is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield 1,2-DAG.[2][5][6]

1,3-Diacylglycerol Synthesis:

-

Triacylglycerol Hydrolysis: 1,3-DAG is primarily formed as an intermediate during the hydrolysis of TAGs by certain lipases, such as adipose triglyceride lipase (B570770) (ATGL).[2][3][7] These enzymes preferentially cleave fatty acids from the sn-1 or sn-3 positions of the glycerol backbone.[2]

-

Extracellular Formation: During the digestion of dietary fats, TAGs are hydrolyzed by lingual and gastric lipases, which also show a preference for the sn-1 and sn-3 positions, leading to the formation of 1,3-DAG.[2]

The metabolic fates of these isomers also differ. 1,2-DAG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, another signaling molecule, or it can be acylated by diacylglycerol acyltransferases (DGATs) to form TAG for energy storage.[1][8] 1,3-DAG is primarily considered an intermediate in the breakdown and resynthesis of TAGs.[3]

Contrasting Biological Roles: Signaling vs. Metabolism

The distinct stereochemistry of 1,2-DAG and 1,3-DAG dictates their profoundly different biological roles within the cell.

The Signaling Role of 1,2-Diacylglycerol

1,2-DAG is a canonical second messenger that activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[3][4][9] The binding of 1,2-DAG to the C1 domain of conventional and novel PKC isoforms causes their translocation to the plasma membrane and subsequent activation.[3][9] Activated PKC then phosphorylates a wide range of substrate proteins, regulating processes such as cell growth, differentiation, apoptosis, and inflammation.[3][4]

Beyond PKC, 1,2-DAG also activates other signaling proteins, including:

-

Ras Guanyl-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small G proteins.[4][10]

-

Chimaerins: These are Rac-GTPase activating proteins.[4][10]

-

Munc13: These proteins are involved in vesicle priming in neurotransmitter release.[4][10][11]

-

Protein Kinase D (PKD): A family of serine/threonine kinases.[4][10]

The Metabolic Role of 1,3-Diacylglycerol

In stark contrast to its 1,2-isomer, 1,3-diacylglycerol is not a physiological activator of PKC.[3] Its primary role is considered to be that of a metabolic intermediate in the synthesis and catabolism of triacylglycerols.[1][3] Due to its inability to activate PKC, 1,3-DAG does not participate in the same signal transduction pathways as 1,2-DAG.[3]

However, studies on dietary 1,3-DAG suggest it may have systemic biological effects. In animal models, diets enriched with 1,3-DAG have been shown to protect against high-fat diet-induced obesity and insulin (B600854) resistance.[12] These effects are thought to be mediated by changes in gene expression, including the suppression of gluconeogenesis in the liver and the stimulation of fat oxidation in skeletal muscle.[12] These findings suggest that while 1,3-DAG may not act as a direct intracellular second messenger in the same way as 1,2-DAG, it can influence cellular metabolism and signaling on a broader, systemic level.

Data Presentation

Table 1: Key Differences Between 1,2-Diacylglycerol and 1,3-Diacylglycerol

| Feature | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol |

| Primary Role | Second Messenger, Metabolic Intermediate | Metabolic Intermediate |

| Activation of PKC | Yes[3][4] | No[3] |

| Primary Synthesis Pathway | Hydrolysis of PIP2 by PLC, De novo synthesis[2][3] | Hydrolysis of TAGs by lipases[2][3] |

| Key Downstream Effectors | PKC, RasGRPs, Chimaerins, Munc13, PKD[4][10] | Primarily enzymes of TAG metabolism |

| Cellular Localization of Signaling | Primarily Plasma Membrane[2] | Not applicable in the same context |

Table 2: Quantitative Data on Diacylglycerol Levels in Disease Models

| Model | Tissue | Condition | Fold Change in Total DAG | Reference |

| ob/ob mice (4 months) | Liver | Insulin-resistant state | 16-fold increase | [13] |

| ob/ob mice (3 months) | Liver | Normal insulin | 5-fold increase | [13] |

Note: The available literature is scarce on quantitative data for the direct interaction of 1,3-DAG with signaling proteins due to its established role as being biologically inactive in this context.[3]

Experimental Protocols

Extraction and Quantification of Diacylglycerol Isomers from Biological Samples

This protocol is a composite of methodologies described in the literature for the analysis of DAG isomers.[13][14]

a. Lipid Extraction (Modified Bligh and Dyer Method)

-

Homogenize pulverized and weighed tissue samples (e.g., 20 mg) in a homogenization buffer (e.g., 0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4).[14]

-

Add a known amount of an internal standard (e.g., 1,3-dipentadecanoyl-sn-glycerol) for quantification.[14]

-

Add an extraction mixture of isopropanol:water:ethyl acetate (B1210297) (35:5:60; v:v:v) to the homogenate.[14]

-

Vortex, sonicate, and centrifuge the samples to separate the phases.[14]

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

b. Derivatization for Isomer Separation (using N,N-dimethylglycine)

-

Re-suspend the dried lipid extract in a suitable solvent.

-

Add a solution of N,N-dimethylglycine (DMG) and a coupling agent to esterify the free hydroxyl group of the DAGs. This derivatization improves ionization efficiency and allows for the differentiation of isomers during mass spectrometry analysis.[13]

c. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reverse-phase chromatography column to separate the different DAG species based on their hydrophobicity.[1]

-

Employ electrospray ionization (ESI) to generate ions of the derivatized DAGs.

-

Use tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic daughter ions, which allows for the identification and quantification of individual DAG species and their isomers.[1][13]

In Vitro Protein Kinase C (PKC) Activity Assay

This assay is used to determine the ability of different DAG isomers to activate PKC.

-

Prepare a reaction mixture containing purified PKC, a fluorescently labeled PKC substrate peptide, ATP, and phospholipids (e.g., phosphatidylserine).

-

Add either sn-1,2-diacylglycerol or sn-1,3-diacylglycerol to the reaction mixture at various concentrations.

-

Incubate the mixture at 30°C to allow for the phosphorylation of the substrate.

-

Stop the reaction and measure the fluorescence of the phosphorylated substrate.

-

Compare the PKC activity in the presence of each DAG isomer to a control without DAG. A significant increase in fluorescence indicates PKC activation.

Mandatory Visualizations

Conclusion

The biological roles of diacylglycerols are more nuanced than previously appreciated, with a clear functional divergence between the 1,2- and 1,3-isomers. While 1,2-DAG is a well-characterized second messenger that plays a central role in a multitude of signaling pathways, 1,3-DAG is primarily an intermediate in lipid metabolism. However, the emerging evidence for the systemic metabolic effects of dietary 1,3-DAG opens up new avenues for research and potential therapeutic applications, particularly in the context of metabolic diseases like obesity and insulin resistance. A thorough understanding of the distinct synthesis, metabolism, and cellular functions of each DAG isomer is crucial for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. The continued development of advanced analytical techniques will be instrumental in further elucidating the subcellular localization and specific functions of these important lipid molecules.

References

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Role of 1-Palmitoyl-3-lauroyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal intermediates in lipid metabolism, serving as both building blocks for complex lipids and as signaling molecules. The function of a diacylglycerol is critically determined by the stereochemical position of its fatty acyl chains. This technical guide focuses on the function of 1-Palmitoyl-3-lauroyl-rac-glycerol , a specific sn-1,3-diacylglycerol (1,3-DAG), within the broader context of lipid metabolism. While the sn-1,2-DAG isomers are well-established as second messengers in cellular signaling, particularly through the activation of protein kinase C (PKC), 1,3-DAGs primarily function as metabolic intermediates in the synthesis and catabolism of triacylglycerols (TAGs).[1] This document will provide an in-depth overview of the metabolic pathways involving 1,3-DAGs, detail relevant experimental protocols for their study, and present the available, albeit limited, specific information on this compound.

Introduction: The Dichotomy of Diacylglycerol Function

Diacylglycerols are a class of glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached via ester bonds. The specific positions of these fatty acids give rise to distinct isomers with divergent biological roles.[1]

-

sn-1,2-Diacylglycerols: These isomers are the canonical signaling molecules generated at the cell membrane. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) produces sn-1,2-DAG, which remains in the plasma membrane to recruit and activate PKC isoforms, initiating a cascade of phosphorylation events that regulate numerous cellular processes.

-

sn-1,3-Diacylglycerols: In contrast, sn-1,3-diacylglycerols are not physiological activators of PKC. Their primary role is as intermediates in metabolic pathways. They are key players in the synthesis of TAGs for energy storage and are also products of TAG breakdown.

This compound is a specific 1,3-DAG containing palmitic acid (a saturated 16-carbon fatty acid) at the sn-1 position and lauric acid (a saturated 12-carbon fatty acid) at the sn-3 position. Its metabolic fate is dictated by the enzymes that recognize the 1,3-diacyl structure.

Metabolic Pathways of 1,3-Diacylglycerols

The metabolism of 1,3-DAGs such as this compound is intrinsically linked to the synthesis and breakdown of triacylglycerols.

Triacylglycerol Synthesis

In the de novo synthesis of TAGs, 1,3-DAGs are not direct intermediates. The primary pathway, the Kennedy pathway, proceeds through the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid. Dephosphorylation of phosphatidic acid yields sn-1,2-diacylglycerol, which is then acylated by a diacylglycerol acyltransferase (DGAT) to form TAG.

However, 1,3-DAGs can be substrates for certain acyltransferases. In some tissues and organisms, a monoacylglycerol acyltransferase (MGAT) can acylate a monoacylglycerol at the sn-3 position to form a 1,3-DAG, which can then be further acylated to a TAG. The direct acylation of the free sn-2 hydroxyl group of a 1,3-DAG to form a TAG is also a possible, though less predominant, pathway.

Triacylglycerol Catabolism

The breakdown of stored TAGs by lipases is a significant source of 1,3-DAGs. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) hydrolyze TAGs to diacylglycerols and subsequently to monoacylglycerols. The specificity of these lipases can lead to the formation of 1,3-DAGs. For instance, lipases with sn-1 and sn-3 specificity will hydrolyze a TAG at these positions, potentially leaving a 2-monoacylglycerol, but intermediate steps can involve the formation of 1,3-DAGs.

Once formed, this compound can be further metabolized. A diacylglycerol lipase can hydrolyze one of the fatty acids to yield a monoacylglycerol (either 1-palmitoyl-glycerol or 3-lauroyl-glycerol) and a free fatty acid. Alternatively, the monoacylglycerol can be fully hydrolyzed to glycerol and a free fatty acid.

Dietary 1,3-Diacylglycerols

When consumed in the diet, 1,3-diacylglycerols are hydrolyzed in the gut by pancreatic lipase. This lipase primarily acts on the sn-1 and sn-3 positions of glycerides. Therefore, this compound would be hydrolyzed to glycerol, palmitic acid, and lauric acid. These components are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified to form TAGs, which are then packaged into chylomicrons for transport in the lymph and blood. Some studies suggest that dietary 1,3-DAGs may be less efficiently re-synthesized into TAGs in enterocytes compared to the 2-monoacylglycerol derived from typical dietary TAGs, which could contribute to some of the reported health benefits of DAG-rich oils, such as reduced postprandial lipemia and body fat accumulation.[2]

Quantitative Data

The following table summarizes general findings for 1,3-diacylglycerol-rich oils from clinical trials. It is important to note that these oils are mixtures of various diacylglycerol species and do not represent data for pure this compound.

| Parameter | Study Population | Intervention | Outcome | Reference |

| Body Weight | Overweight/obese adults | Replacement of conventional oil with DAG oil for 12 weeks | Significant reduction in body weight compared to TAG oil group | [3] |

| Body Fat Mass | Overweight/obese adults | Replacement of conventional oil with DAG oil for 12 weeks | Significant reduction in body fat mass compared to TAG oil group | [3] |

| Postprandial Triglycerides | Healthy adults | Single meal containing DAG oil vs. TAG oil | Lower postprandial triglyceride response with DAG oil | [2] |

| Fasting Triglycerides | Individuals with metabolic syndrome | Daily consumption of DAG oil for 12 weeks | Significant reduction in fasting triglyceride levels | [3] |

| Glucose Tolerance | Diet-induced obese mice | Diet containing 1,3-DAG oil vs. TAG oil for 10 weeks | Prevention of impaired glucose tolerance in the DAG group | [2] |

Experimental Protocols

The study of 1,3-diacylglycerols like this compound requires robust analytical methods to separate them from their biologically active 1,2-isomers and other lipids.

Separation of Diacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation of 1,2(2,3)- and 1,3-diacylglycerol isomers using reversed-phase HPLC.[4][5]

Objective: To resolve and quantify 1,3-diacylglycerol from 1,2(2,3)-diacylglycerol isomers in a lipid mixture.

Materials:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas

-

This compound standard

-

1,2-Dipalmitoyl-rac-glycerol standard (as a representative 1,2-DAG)

Procedure:

-

Lipid Extraction:

-

For biological samples (cells or tissues), perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water at a ratio of 2:2:1.8).

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., acetonitrile/water).

-

Prepare a series of standard solutions of this compound and a 1,2-DAG standard of known concentrations in the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is often used. A common starting condition is 85:15 (v/v) acetonitrile:water, progressing to 100% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection:

-

UV: 205 nm (suitable for unsaturated fatty acids, less sensitive for saturated ones).

-

ELSD: A more universal detector for lipids. Nebulization temperature: 40°C; Evaporation temperature: 60°C; Gas flow: 1.5 L/min.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to 1,3-DAG and 1,2-DAG based on the retention times of the standards. Typically, 1,3-DAGs elute earlier than their corresponding 1,2-isomers in reversed-phase chromatography.

-

Construct a standard curve for each isomer by plotting peak area against concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve.

-

Visualizations

Metabolic Fate of Dietary 1,3-Diacylglycerol

Caption: Metabolic pathway of dietary this compound in the small intestine.

Experimental Workflow for Diacylglycerol Isomer Analysis

Caption: Workflow for the analysis of diacylglycerol isomers from biological samples.

Conclusion and Future Directions

This compound, as a 1,3-diacylglycerol, is primarily an intermediate in the metabolic pathways of triacylglycerol synthesis and breakdown. Unlike its sn-1,2-isomer counterparts, it does not function as a canonical signaling molecule in the protein kinase C pathway. While the general metabolic fate of 1,3-DAGs is understood, there is a notable lack of specific research on the unique properties and metabolic handling of this compound.

For drug development professionals, the interest in 1,3-DAGs lies in their potential as functional food ingredients or therapeutic agents to manage metabolic disorders. The distinct metabolic processing of dietary 1,3-DAGs compared to TAGs presents an opportunity for designing lipids with specific health benefits.

Future research should focus on:

-

Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of lipases and acyltransferases for this compound to understand its specific metabolic flux.

-

Cellular Studies: Investigating the uptake and metabolism of this specific 1,3-DAG in various cell types, such as adipocytes and hepatocytes, to elucidate its intracellular fate.

-

In Vivo Studies: Conducting animal and human studies with pure this compound to ascertain its specific effects on lipid metabolism, body composition, and insulin (B600854) sensitivity, independent of the confounding factors in mixed DAG oils.

A deeper understanding of the metabolism of specific 1,3-diacylglycerol species will be crucial for the rational design of novel lipids for nutritional and pharmaceutical applications.

References

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of diacylglycerol edible oil intervention in patients with chronic metabolic syndrome combined with asymptomatic hyperuricemia: study protocol for a multicenter, prospective, double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Mixed-Acid Diacylglycerols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural sources of mixed-acid diacylglycerols (DAGs), detailing their presence in various biological systems, methods for their extraction and analysis, and their critical role in cellular signaling.

Introduction to Mixed-Acid Diacylglycerols

Diacylglycerols are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule through ester linkages. "Mixed-acid" DAGs are characterized by the presence of two different fatty acid chains. These molecules are not only crucial intermediates in the biosynthesis of triacylglycerols and phospholipids (B1166683) but also potent second messengers in a multitude of cellular signaling pathways. Their biological activity is significantly influenced by their stereochemistry and fatty acid composition.

Natural Occurrence of Mixed-Acid Diacylglycerols

Mixed-acid DAGs are found ubiquitously in nature as minor components of fats and oils. Their concentration can vary significantly depending on the source and processing methods.

Plant-Based Oils

Vegetable oils are a primary source of natural DAGs, although they are present in much smaller quantities than triacylglycerols.[1] The DAG content in most conventional vegetable oils is typically low, often making up a small fraction of the total lipid profile.[1][2] However, through enzymatic processes, the DAG content of vegetable oils can be significantly increased for commercial use as a healthier alternative to traditional cooking oils.[2][3]

Animal Fats

Animal fats also contain mixed-acid diacylglycerols as intermediates in lipid metabolism.[4] Similar to plant oils, DAGs are present in smaller proportions compared to triacylglycerols. The specific composition of fatty acids in these DAGs reflects the diet and metabolic state of the animal.

Microbial Sources

Certain microorganisms have been identified as producers of diacylglycerols. Notably, bacteria such as Clostridium bifermentans and Escherichia coli have been shown to produce 1,2-sn-diacylglycerols.[5] This opens avenues for the biotechnological production of specific mixed-acid DAGs.

Quantitative Data on Diacylglycerol Content

The following table summarizes the approximate content of diacylglycerols in various natural and processed oils. It is important to note that the concentration of DAGs in natural, unprocessed oils is generally low.

| Source Category | Specific Source | Diacylglycerol (DAG) Content (% of total glycerides) | Primary Fatty Acids in DAGs (if specified) |

| Vegetable Oils (Natural) | General | < 10% | Oleic, Linoleic, Linolenic, Palmitic, Stearic |

| Soybean Oil | Naturally low, but can be enriched | Oleic, Linoleic, Linolenic | |

| Canola Oil | Naturally low, but can be enriched | Oleic, Linoleic, Linolenic | |

| Palm Olein | Can be enriched to ~60% | Palmitic, Oleic, Linoleic | |

| Commercial DAG Oil | Processed Vegetable Oil | ≥ 80% | Oleic (20-65%), Linoleic (15-65%), Linolenic (≤15%), Palmitic/Stearic (≤10%)[6][7] |

| Microbial | Clostridium bifermentans | High producer (>50 nmol/ml in pure culture) | Not specified |

| Escherichia coli | High producer (>50 nmol/ml in pure culture) | Not specified |

Note: The data for natural vegetable oils represents typical low levels found prior to any enzymatic enrichment. Commercial DAG oils are specifically manufactured to have a high DAG content.[3][6][7]

Experimental Protocols

Extraction of Diacylglycerols from Plant Tissues

A common method for the extraction of glycerolipids, including DAGs, from plant tissues is based on the use of solvent mixtures to ensure efficient recovery.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Solvent-resistant tubes

-

Methanol

-

Glacial acetic acid

-

Isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)

-

1 M KCl

-

0.2 M H₃PO₄

-

2.5% (v/v) sulfuric acid in methanol

-

Internal standard (e.g., 17:0-TAG)

Protocol:

-

Sample Preparation: Immediately after harvesting, freeze the plant tissue (e.g., leaves) in liquid nitrogen to quench enzymatic activity, particularly phospholipases which can alter the lipid profile.[8]

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Initial Extraction: Transfer the powdered tissue to a solvent-resistant tube. Add a pre-chilled mixture of chloroform:methanol:glacial acetic acid (10:10:1, v/v/v).[9] To minimize the generation of phosphatidic acid artifacts from phospholipase D activity, it is crucial to quickly immerse the tissue in hot isopropanol (75°C) with 0.01% BHT before proceeding with the chloroform/methanol extraction.[8]

-

Further Extraction: Rinse the mortar and pestle with additional extraction solvent and combine with the sample. Allow the extraction to proceed for at least 4 hours at -20°C to ensure complete lipid recovery.[9]

-

Phase Separation: Add chloroform and a salt solution (e.g., 1 M KCl) to the extract to induce phase separation. The lower organic phase will contain the lipids.

-

Washing: Wash the organic phase with a solution like 0.2 M H₃PO₄ to remove non-lipid contaminants.

-

Drying and Storage: Evaporate the solvent from the organic phase under a stream of nitrogen. The dried lipid extract can be stored in a solvent like toluene with 0.01% BHT at -20°C.[9]

Analysis and Quantification of Diacylglycerols by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of different molecular species of DAGs.

Materials:

-

Lipid extract containing DAGs

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Solvents for mobile phase (e.g., acetonitrile, isopropanol, water with additives like ammonium (B1175870) formate)

-

Internal standards for quantification

Protocol:

-

Sample Preparation: Dissolve the dried lipid extract in a suitable solvent for injection into the HPLC system.

-

Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution program with a binary or ternary solvent system to separate the different lipid classes and molecular species based on their polarity and fatty acid chain length/unsaturation.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. DAGs can be detected as adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) in positive ion mode.

-

MS/MS Analysis: For structural elucidation, select the precursor ion of a specific DAG species and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information about the constituent fatty acids.

-

Quantification: For accurate quantification, a derivatization step can be employed to introduce a permanent charge to the DAG molecules, which improves the ionization efficiency and detection limits in ESI/MS.[10] Alternatively, quantification can be achieved by comparing the peak area of the analyte to that of a known amount of an appropriate internal standard.[11]

Role of Mixed-Acid Diacylglycerols in Signaling Pathways

Diacylglycerol is a pivotal second messenger in numerous signal transduction pathways, most notably the pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).[12][13]

The Phospholipase C - Protein Kinase C (PLC-PKC) Pathway

This pathway is initiated by the activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[14][15]

-

Receptor Activation: An extracellular signal (e.g., a hormone or growth factor) binds to and activates its specific receptor on the cell membrane.

-

PLC Activation: The activated receptor, in turn, activates a member of the phospholipase C (PLC) family of enzymes.

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the plasma membrane.[14]

-

Generation of Second Messengers: This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]

-

Downstream Effects of IP₃ and DAG:

-

IP₃: Being water-soluble, IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.

-

DAG: The lipid-soluble DAG remains in the plasma membrane where it, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[13]

-

-

PKC-Mediated Phosphorylation: Activated PKC then phosphorylates a wide array of downstream target proteins on serine and threonine residues, leading to the modulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[13]

-

Signal Termination: The DAG signal is terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs) or by its hydrolysis to a monoacylglycerol and a free fatty acid.[16][17]

Visualization of the PLC-PKC Signaling Pathway

Caption: The PLC-PKC signaling pathway.

Conclusion

Mixed-acid diacylglycerols are integral components of lipid metabolism and cellular signaling. While present in low concentrations in their natural state in plant and animal sources, their levels can be enriched for various applications. Understanding the methodologies for their extraction and analysis, coupled with a deep knowledge of their roles in signaling pathways, is essential for researchers in lipidomics, cell biology, and drug development. The insights gained from studying these molecules continue to open new avenues for therapeutic intervention and the development of functional foods.

References

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. Diacylglycerol oil - Wikipedia [en.wikipedia.org]

- 4. research.monash.edu [research.monash.edu]

- 5. Microbial Species Involved in Production of 1,2-sn-Diacylglycerol and Effects of Phosphatidylcholine on Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Novel food information: Vegetable Diacylglycerol Oil - Canada.ca [canada.ca]

- 8. k-state.edu [k-state.edu]

- 9. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 12. Protein kinase C and phospholipase D: intimate interactions in intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 17. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-3-lauroyl-rac-glycerol in Food Science and Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-lauroyl-rac-glycerol (PLG), a structured diacylglycerol (DAG) with potential applications in food science and nutrition. This document consolidates current scientific knowledge on the chemical properties, synthesis, and physiological effects of structured DAGs, with a specific focus on the implications of its unique composition of palmitic and lauric acids. Key areas covered include its digestion, absorption, and potential metabolic and cellular signaling effects. Detailed experimental protocols for the synthesis and in vitro evaluation of such molecules are provided, alongside a summary of relevant quantitative data. This guide aims to serve as a foundational resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the functionality and application of structured lipids like PLG.

Introduction

Structured lipids, particularly diacylglycerols (DAGs), are gaining significant attention in the food and pharmaceutical industries due to their unique physiological properties compared to conventional triacylglycerols (TAGs). This compound (PLG) is a specific 1,3-diacylglycerol composed of a glycerol (B35011) backbone esterified with palmitic acid (a long-chain saturated fatty acid) at the sn-1 position and lauric acid (a medium-chain saturated fatty acid) at the sn-3 position. This unique structure influences its digestion, absorption, and subsequent metabolic fate, offering potential nutritional benefits. This guide will delve into the scientific underpinnings of PLG, from its fundamental chemistry to its potential health implications.

Chemical and Physical Properties

This compound is a diacylglycerol that contains Palmitic acid and Lauric acid at the sn-1 and sn-3 positions, respectively[1][2][3][4].

| Property | Value | Reference |

| Chemical Formula | C31H60O5 | [1] |

| Molecular Weight | 512.81 g/mol | [1] |

| CAS Number | 51604-53-6 | [1][2][5] |

| Synonyms | 1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) | [6] |

| Melting Point | 59-59.5 °C | [5] |

| Boiling Point | 585.4±17.0 °C (Predicted) | [5] |

| Appearance | White to almost white powder/crystal | |

| Solubility | Soluble in DMF (20 mg/ml) and DMSO (30 mg/ml); Sparingly soluble in Ethanol (0.25 mg/ml) and PBS (pH 7.2, 0.7 mg/ml) | [6] |

Synthesis of this compound

The synthesis of structured diacylglycerols like PLG can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its specificity, milder reaction conditions, and reduced byproduct formation.

Enzymatic Synthesis

Enzymatic synthesis of 1,3-diacylglycerols typically involves the direct esterification of glycerol with fatty acids using a sn-1,3 specific lipase (B570770).

This protocol is adapted from a method for synthesizing 1,3-diacylglycerols using saturated fatty acids[6][7].

Materials:

-

Glycerol (purity >99.0%)

-

Lauric acid (purity >99.0%)

-

Palmitic acid (purity >99.0%)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Pear-shaped flask (50 mL)

-

Water bath

-

Vacuum pump

-

Analytical solvents (n-hexane, 2-propanol)

Procedure:

-

Combine glycerol and a 2-fold molar excess of the desired fatty acids (in this case, an equimolar mixture of lauric acid and palmitic acid) in a 50 mL pear-shaped flask.

-

Add the immobilized lipase to the reaction mixture. The enzyme concentration is typically around 5 wt% of the total reactants.

-

The reaction is carried out at a controlled temperature, for instance, 50°C, in a water bath.

-

Apply a vacuum (e.g., 4 mm Hg) to the flask throughout the reaction. This helps to remove the water produced during esterification, driving the reaction towards product formation. To enhance mixing in a solvent-free system, a vacuum-driven air or nitrogen bubbling operation can be employed to agitate the glycerol and solid lipase phases with the fatty acid phase[7].

-

Monitor the reaction progress by taking small samples at time intervals and analyzing the lipid profile using NP-HPLC.

-

Upon completion, the lipase is removed by filtration.

-